Methyl 4-(benzenesulfonyl)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(benzenesulfonyl)-3-oxobutanoate is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a benzenesulfonyl group attached to a 3-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(benzenesulfonyl)-3-oxobutanoate typically involves the reaction of benzenesulfonyl chloride with methyl acetoacetate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at ambient levels to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzenesulfonyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Benzenesulfide derivatives.
Substitution: Various substituted benzenesulfonyl compounds.
Scientific Research Applications
Methyl 4-(benzenesulfonyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 4-(benzenesulfonyl)-3-oxobutanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes, leading to inhibition of their activity. This compound can also participate in electrophilic aromatic substitution reactions, where it acts as an electrophile, forming stable intermediates that further react to yield the final products .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid
- Methyl benzenesulfonate
- 4-Methylbenzenesulfonyl isocyanate
Uniqueness
Methyl 4-(benzenesulfonyl)-3-oxobutanoate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Unlike other similar compounds, it possesses a 3-oxobutanoate moiety that enhances its versatility in synthetic applications .
Properties
CAS No. |
92780-87-5 |
---|---|
Molecular Formula |
C11H12O5S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
methyl 4-(benzenesulfonyl)-3-oxobutanoate |
InChI |
InChI=1S/C11H12O5S/c1-16-11(13)7-9(12)8-17(14,15)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
KXVJMMKUBFYYDR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.